molecular formula C28H44O3 B1630874 3,5-Dihydroxyergosta-7,22-dien-6-one

3,5-Dihydroxyergosta-7,22-dien-6-one

Cat. No.: B1630874
M. Wt: 428.6 g/mol
InChI Key: KAIVGEVOBNIWLR-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,5-Dihydroxyergosta-7,22-dien-6-one is a complex organic molecule with a unique structure It belongs to the class of steroids and is characterized by its cyclopenta[a]phenanthrene skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dihydroxyergosta-7,22-dien-6-one involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes:

    Formation of the Cyclopenta[a]phenanthrene Skeleton: This step involves the cyclization of appropriate precursors under controlled conditions to form the core structure.

    Introduction of Functional Groups: The addition of hydroxyl and methyl groups is achieved through specific reactions such as hydroxylation and methylation.

    Formation of the Side Chain: The side chain, , is introduced through a series of reactions including alkylation and enolization.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as:

    Catalytic Hydrogenation: To achieve the desired reduction of intermediates.

    Chromatographic Purification: To isolate and purify the final product.

    Automated Synthesis: Utilizing automated systems to ensure precision and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,5-Dihydroxyergosta-7,22-dien-6-one: undergoes various chemical reactions, including:

    Oxidation: Conversion to ketones or aldehydes using oxidizing agents like chromic acid.

    Reduction: Formation of alcohols or alkanes using reducing agents such as hydrogen gas and Raney nickel.

    Substitution: Halogenation or sulfonation at specific positions using reagents like bromine or sulfuric acid.

Common Reagents and Conditions

    Oxidizing Agents: Chromic acid, potassium permanganate.

    Reducing Agents: Hydrogen gas, Raney nickel, lithium aluminum hydride.

    Substitution Reagents: Bromine, sulfuric acid.

Major Products

    Oxidation: Formation of phenanthrenequinone.

    Reduction: Formation of 9,10-dihydrophenanthrene.

    Substitution: Formation of 9-bromophenanthrene or phenanthrenesulfonic acids.

Scientific Research Applications

3,5-Dihydroxyergosta-7,22-dien-6-one: has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying steroid chemistry.

    Biology: Investigated for its role in biological processes and potential as a biomarker.

    Medicine: Explored for its therapeutic potential in treating various diseases, including hormonal disorders.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dihydroxyergosta-7,22-dien-6-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It binds to steroid receptors, influencing gene expression and cellular functions.

    Pathways Involved: Modulates signaling pathways related to steroid hormones, impacting processes such as metabolism, immune response, and cell growth.

Comparison with Similar Compounds

3,5-Dihydroxyergosta-7,22-dien-6-one: can be compared with other similar compounds, such as:

    Stigmastane: Shares a similar steroid backbone but differs in functional groups and side chains.

    Cholestane: Another steroid with a different arrangement of methyl and hydroxyl groups.

    Phenanthrene Derivatives: Compounds with variations in the phenanthrene skeleton and functional groups.

The uniqueness of This compound lies in its specific functional groups and side chain, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H44O3

Molecular Weight

428.6 g/mol

IUPAC Name

17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C28H44O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-24,29,31H,9-14,16H2,1-6H3/b8-7+

InChI Key

KAIVGEVOBNIWLR-BQYQJAHWSA-N

SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(=O)C4(C3(CCC(C4)O)C)O)C

Isomeric SMILES

CC(C)C(C)/C=C/C(C)C1CCC2C1(CCC3C2=CC(=O)C4(C3(CCC(C4)O)C)O)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(=O)C4(C3(CCC(C4)O)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dihydroxyergosta-7,22-dien-6-one
Reactant of Route 2
3,5-Dihydroxyergosta-7,22-dien-6-one
Reactant of Route 3
3,5-Dihydroxyergosta-7,22-dien-6-one
Reactant of Route 4
3,5-Dihydroxyergosta-7,22-dien-6-one
Reactant of Route 5
3,5-Dihydroxyergosta-7,22-dien-6-one
Reactant of Route 6
3,5-Dihydroxyergosta-7,22-dien-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.